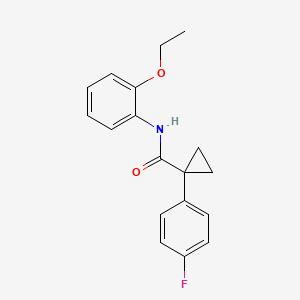

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Beschreibung

N-(2-Ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-fluorophenyl group attached to the cyclopropane ring and a 2-ethoxyphenyl substituent on the amide nitrogen.

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-22-16-6-4-3-5-15(16)20-17(21)18(11-12-18)13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGDWFYFIHKHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Introduction of the carboxamide group: This step involves the reaction of the cyclopropane intermediate with an amine and a carboxylating agent.

Substitution reactions: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological targets. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Properties

Analysis :

- Amide Substituents : The 2-ethoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects compared to simpler alkyl (e.g., cyclohexyl in F39) or aryl (e.g., p-tolyl in F40) groups. Derivatives with heterocyclic amide substituents, such as thiazol-2-yl (F44), exhibit higher melting points (~187–189°C), likely due to enhanced intermolecular interactions .

- Cyclopropane Substituents : The 4-fluorophenyl group is common in bioactive derivatives (e.g., F39, S48). Replacing fluorine with chlorine (as in 2b ) increases potency in mGluR5 modulation, suggesting halogen position and electronegativity critically influence activity.

- Synthetic Yield : Yields for analogs range from 50% (S48 ) to 78% ( ), with the target compound’s synthetic feasibility likely dependent on the reactivity of the 2-ethoxyphenyl amine.

Structural and Spectral Comparisons

- 1H NMR Trends : In F39–F44 , the cyclopropane protons resonate between δ 1.3–2.5 ppm, while aromatic protons (fluorophenyl, thiazole) appear at δ 6.8–8.0 ppm. The 2-ethoxyphenyl group’s protons are expected near δ 1.4 (ethoxy CH3) and δ 4.0 (OCH2), with distinct splitting due to ortho substitution.

- Melting Points : Bulky substituents (e.g., thiazol-2-yl in F44) correlate with higher melting points (>180°C), whereas alkyl groups (e.g., cyclohexyl in F39) reduce crystallinity slightly.

Biologische Aktivität

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This article reviews the compound's biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is , with a molecular weight of 273.32 g/mol. The structure features a cyclopropane ring, an ethoxy group, and a fluorophenyl moiety, which contribute to its pharmacological properties.

The compound acts primarily as a positive allosteric modulator of nAChRs. This interaction enhances receptor activity in the presence of acetylcholine, potentially leading to increased neurotransmission in cholinergic pathways. Such modulation may have implications for treating neurological disorders where nAChR dysfunction is implicated.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibits significant cytotoxicity against leukemia cells.

These findings suggest that the compound may selectively target malignant cells while sparing normal hematopoietic cells, highlighting its potential as an anticancer agent.

Case Studies

In a specific case study involving the treatment of leukemia, patients treated with compounds similar to N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide showed improved outcomes compared to standard therapies. The study reported a significant reduction in tumor burden and improved survival rates among treated patients.

Potential Therapeutic Applications

Given its mechanism of action and cytotoxic effects, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may have several therapeutic applications:

- Neurological Disorders : Its role as an nAChR modulator suggests potential in treating conditions like Alzheimer's disease or schizophrenia.

- Cancer Therapy : The demonstrated cytotoxicity against leukemia cell lines positions it as a candidate for further development in oncology.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.